molecular formula C19H29N3O3 B11976969 N'-(3-Nitrobenzylidene)dodecanohydrazide CAS No. 303086-09-1

N'-(3-Nitrobenzylidene)dodecanohydrazide

Cat. No.: B11976969
CAS No.: 303086-09-1
M. Wt: 347.5 g/mol
InChI Key: BDNBGGUKSWDGQS-CAPFRKAQSA-N
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Description

N’-(3-Nitrobenzylidene)dodecanohydrazide is an organic compound with the molecular formula C19H29N3O3 It is a member of the hydrazide family, characterized by the presence of a hydrazone group (–NH–N=CH–) connected to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)dodecanohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and dodecanohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Introduction of various substituents at the nitro group position.

Scientific Research Applications

N’-(3-Nitrobenzylidene)dodecanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)dodecanohydrazide involves its interaction with biological molecules through its hydrazone and nitro functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Nitrobenzylidene)dodecanohydrazide
  • N’-(2,4-Dihydroxybenzylidene)dodecanohydrazide
  • N’-(4-Hydroxybenzylidene)dodecanohydrazide
  • N’-(4-Methylbenzylidene)dodecanohydrazide

Uniqueness

N’-(3-Nitrobenzylidene)dodecanohydrazide is unique due to the position of the nitro group on the benzylidene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

303086-09-1

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-14-19(23)21-20-16-17-12-11-13-18(15-17)22(24)25/h11-13,15-16H,2-10,14H2,1H3,(H,21,23)/b20-16+

InChI Key

BDNBGGUKSWDGQS-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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